5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid is a complex organic compound with the molecular formula and a molecular weight of 356.17 g/mol. The compound is identified by its CAS Number 1160474-43-0. It features a benzofuran core, which is a fused bicyclic structure consisting of a benzene ring and a furan ring, along with a bromine atom and a tert-butoxycarbonyl protecting group on the amino functionality.
5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid is classified as an organic compound within the category of carboxylic acids and amines. Its structural characteristics allow it to be utilized in various synthetic applications in organic chemistry.
The synthesis of 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid typically involves several steps:
The synthesis may require specific conditions such as temperature control, solvent choice (often polar aprotic solvents), and the use of catalysts or reagents that facilitate bromination and functional group transformations.
The molecular structure of 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid can be represented using various chemical notation systems:
InChI=1S/C14H14BrNO5/c1-14(2,3)21-13(19)16-10-8-6-7(15)4-5-9(8)20-11(10)12(17)18/h4-6H,1-3H3,(H,16,19)(H,17,18)
CC(C)(C)OC(=O)NC1=C(OC2=C1C=C(C=C2)Br)C(=O)O
These notations provide insight into the connectivity of atoms within the molecule, highlighting its functional groups and stereochemistry.
The compound's molecular weight is 356.17 g/mol, with a melting point exceeding 205°C. Such thermal stability indicates potential utility in high-temperature applications.
5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid can participate in various chemical reactions:
Reactions involving this compound should consider factors such as solvent polarity, temperature, and the presence of catalysts to optimize yields and selectivity.
The mechanism of action for this compound primarily revolves around its reactivity due to the presence of both electrophilic (bromine) and nucleophilic (amine) sites. In biological systems or synthetic pathways:
These processes are fundamental in medicinal chemistry for developing compounds with desired biological activities or for synthesizing complex molecules through strategic functionalization.
5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid is characterized as a solid at room temperature with a melting point above 205°C. This high melting point suggests strong intermolecular interactions within the solid state.
The compound exhibits typical reactivity associated with carboxylic acids and amines, including:
Relevant data indicate that it can undergo hydrolysis, substitution reactions, and deprotection under suitable conditions .
5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid has several applications in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: